mtSSB-1 protein - 143220-81-9

mtSSB-1 protein

Catalog Number: EVT-1519768
CAS Number: 143220-81-9
Molecular Formula: C7H12N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Mitochondrial single-stranded DNA-binding protein is primarily sourced from the mitochondria of eukaryotic cells. It has been extensively studied in organisms such as Drosophila melanogaster and humans, where it is encoded by the SSBP1 gene. The protein is synthesized in the cytoplasm and imported into mitochondria, where it exerts its functions.

Classification

Mitochondrial single-stranded DNA-binding protein belongs to a broader category of proteins known as nucleic acid-binding proteins. Within this classification, it specifically falls under the group of single-stranded DNA-binding proteins, which are characterized by their ability to bind to and stabilize single-stranded DNA during various cellular processes.

Synthesis Analysis

Methods

The synthesis of mitochondrial single-stranded DNA-binding protein typically involves recombinant DNA technology. The gene encoding the protein is cloned into an expression vector, which is then introduced into a suitable host organism such as Escherichia coli. The host cells are cultured under conditions that promote protein expression, followed by purification steps.

Technical Details

Purification often includes techniques such as affinity chromatography and gel filtration. For example, one study utilized a Superdex 75 gel filtration column for purification, where fractions containing mitochondrial single-stranded DNA-binding protein were pooled and dialyzed against specific buffer conditions to achieve high purity levels .

Molecular Structure Analysis

Structure

Mitochondrial single-stranded DNA-binding protein typically exhibits a characteristic structure that includes multiple alpha-helices and beta-sheets. This structure allows the protein to effectively bind to single-stranded DNA through electrostatic interactions and hydrogen bonding.

Data

The crystal structure of mitochondrial single-stranded DNA-binding protein reveals a homotetrameric arrangement, where four identical subunits form a stable complex that enhances its binding affinity for single-stranded DNA. The binding occurs in a manner that protects the nucleic acid from nucleases and other damaging agents.

Chemical Reactions Analysis

Reactions

Mitochondrial single-stranded DNA-binding protein participates in several key biochemical reactions involving mitochondrial DNA. It primarily acts by binding to single-stranded regions during replication and transcription processes.

Technical Details

In vitro studies have demonstrated that mitochondrial single-stranded DNA-binding protein enhances the activity of mitochondrial DNA polymerase by stabilizing the single-stranded template during primer synthesis . This interaction is critical for maintaining the integrity of mitochondrial DNA during replication cycles.

Mechanism of Action

Process

The mechanism of action of mitochondrial single-stranded DNA-binding protein involves its binding to single-stranded regions of mitochondrial DNA. Upon binding, it prevents the formation of secondary structures that could hinder replication or transcription processes.

Data

Research indicates that mitochondrial single-stranded DNA-binding protein not only protects single-stranded DNA but also directs RNA primer formation necessary for replication initiation . This dual function underscores its importance in ensuring efficient mitochondrial genome maintenance.

Physical and Chemical Properties Analysis

Physical Properties

Mitochondrial single-stranded DNA-binding protein is typically soluble in physiological buffers and exhibits stability across a range of temperatures. Its molecular weight varies depending on post-translational modifications but generally falls within the range of 20-30 kDa.

Chemical Properties

The chemical properties include high affinity for nucleic acids, particularly under low salt conditions. The presence of specific amino acids in its structure facilitates strong interactions with negatively charged phosphate backbones of nucleic acids.

Applications

Scientific Uses

Mitochondrial single-stranded DNA-binding protein has several applications in scientific research:

  • Gene Therapy: It can be utilized in gene therapy approaches targeting mitochondrial diseases.
  • Molecular Biology: Its role in replication makes it a key component in studies involving mitochondrial genetics.
  • Biotechnology: Mitochondrial single-stranded DNA-binding protein can be used in developing assays for detecting mitochondrial dysfunctions associated with various diseases.
Structural Characterization of mtSSB-1

Primary Sequence Analysis and Evolutionary Conservation

The mature human mtSSB-1 protein comprises 132 amino acids (residues 17–148 after cleavage of the mitochondrial targeting sequence) with a molecular weight of ~15.3 kDa per monomer [5] [9]. Its primary sequence exhibits high evolutionary conservation across eukaryotes, particularly in residues critical for DNA binding and oligomerization. Key conserved motifs include:

  • DNA-binding loops (L12, L23, L45): Rich in basic residues (e.g., K28, K31, K75) [3] [9].
  • Tetramerization interface: Hydrophobic residues (V61, L64, V100) and salt bridges (E27-R38, E27-R107) [9].
  • C-terminal truncation: Unlike bacterial SSBs (e.g., EcoSSB), mtSSB-1 lacks the acidic C-terminal tail, impacting protein recruitment and cooperativity [1] [3].

Table 1: Conserved Functional Residues in mtSSB-1

ResidueConservation (%)Role
R38100% (eukaryotes)DNA binding, salt bridge formation
W8498%Base stacking, ssDNA stabilization
R107100%Tetramer stability, DNA wrapping
E2795%Salt bridge with R38/R107

Phylogenetic analysis confirms closest homology to Xenopus laevis (91% identity) and Arabidopsis thaliana mtSSBs, reflecting shared functional constraints in mitochondrial genome maintenance [2] [4].

Tertiary and Quaternary Structural Organization

OB-Fold Domain Architecture

The tertiary structure of each mtSSB-1 monomer adopts an oligonucleotide/oligosaccharide-binding (OB) fold, a β-barrel composed of five antiparallel β-strands (β1–β5) capped by a single α-helix (α1) [3] [6]. Three loops (L12, L23, L45) extend from the β-barrel and form the primary ssDNA-binding surface. Key features include:

  • L45 loop flexibility: Enables adaptation to ssDNA conformation [3].
  • Electropositive groove: Formed by β1-β2 and β4-β5, facilitating ssDNA interaction via electrostatic forces [3] [8].

Tetrameric Assembly Mechanisms

mtSSB-1 functions as a stable homo-tetramer with a molecular weight of ~60 kDa [5] [7] [9]. Assembly occurs via two sequential steps:

  • Dimerization: Two monomers associate across a hydrophobic interface involving β-strands (V61, L64) and hydrogen bonds (Q58, T63) [9].
  • Dimer-dimer association: Two dimers interact via a four-helix bundle formed by α1 helices, stabilized by salt bridges (E27-R107) and hydrophobic packing (V100, L104) [3] [9].

Table 2: Thermodynamic Parameters of mtSSB-1 Tetramerization

ParameterValueMethod
Association Constant~10¹⁰ M⁻¹Analytical ultracentrifugation
ΔG (folding)-42 kcal/molThermal denaturation
Subunit ExchangeSlow (hours)FRET kinetics

Tetramer stability persists under physiological conditions but dissociates at low pH or high denaturant concentrations [9]. Disease mutations (e.g., R107Q) weaken dimer-dimer interfaces without abolishing tetramer formation [8] [9].

DNA Binding Motifs and Interaction Interfaces

High-Affinity vs. Low-Affinity DNA Binding Sites

mtSSB-1 binds ssDNA in two distinct modes regulated by ionic strength and Mg²⁺ concentration [1] [3]:

  • (SSB)₆₀ Mode:
  • Site size: 60 nt per tetramer
  • Conditions: High salt (>200 mM NaCl) or presence of Mg²⁺
  • Topology: ssDNA fully wraps around all four subunits (fully wrapped state) [1].
  • (SSB)₃₀ Mode:
  • Site size: 30 nt per tetramer
  • Conditions: Low salt (<50 mM NaCl)
  • Topology: ssDNA binds only two subunits (partially wrapped state) [1].

Binding kinetics reveal a diffusion-limited association rate (~2 × 10⁹ M⁻¹s⁻¹), with (SSB)₆₀ formation being entropically driven due to DNA wrapping [1] [3].

Table 3: mtSSB-1 DNA Binding Modes

Parameter(SSB)₆₀ Mode(SSB)₃₀ Mode
Occluded Site Size60 nt30 nt
Kd (dT₆₀)1 nM50 nM
Stimulates PolγYes (2–3 fold)No

Role of Conserved Residues

Specific residues critical for DNA interaction include:

  • R38: Located in L12 loop; forms direct hydrogen bonds with ssDNA phosphates. Mutations (R38Q) reduce affinity by ~10-fold due to disrupted electrostatic contacts [3] [8] [9].
  • W84: Positioned in L45 loop; stacks with DNA bases via π-orbital interactions. Truncation (W84A) abolishes base stacking, decreasing compaction by >50% [3] [8].
  • R107: Stabilizes the DNA path between subunits. The R107Q mutation increases ssDNA dissociation rates 5-fold and impairs DNA wrapping, leading to inefficient Polγ stimulation [8] [9].

Disease-associated variants (e.g., R107Q) alter DNA compaction without disrupting tetramerization, causing reduced intramolecular wrapping and accelerated DNA exchange [8]. Molecular dynamics simulations show R107Q creates an electronegative patch that disrupts ssDNA path continuity [9].

Table 4: Impact of Disease Mutations on mtSSB-1 Function

VariantTetramer StabilityssDNA KdDNA CompactionDisease Association
R38QNormal↑ 10-fold↓ 30%Optic atrophy
R107QSlightly reduced↑ 8-fold↓ 60%Retinal dystrophy
G40VNormal↑ 5-fold↓ 25%Nephropathy

Comparative Analysis of SSB Quaternary Structures

Table 5: Quaternary Structure Diversity in SSB Proteins

OrganismOligomeric StateInterface Energy (kcal/mol)Unique Features
Human mtSSBTetramer-42No C-terminal tail; R107 salt bridge
E. coli SSBTetramer-38Acidic C-tail; negative cooperativity
M. smegmatis SSBTetramer-50Stable dimer interface; stress adaptation
A. thaliana mtSSBTetramer-40Plant-specific N-terminal extension

Key Insights:

  • Human mtSSB’s quaternary stability exceeds EcoSSB due to optimized dimer-dimer interfaces [7] [9].
  • Mycobacterial SSBs exhibit enhanced stability under stress, correlating with a unique dimeric sub-interface [10].
  • The absence of a C-terminal tail in mtSSB-1 limits protein recruitment but optimizes DNA wrapping [1] [3].

Properties

CAS Number

143220-81-9

Product Name

mtSSB-1 protein

Molecular Formula

C7H12N2

Synonyms

mtSSB-1 protein

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